molecular formula C7H2F3N3O2 B1321492 5-Nitro-3-(trifluoromethyl)picolinonitrile CAS No. 573762-57-9

5-Nitro-3-(trifluoromethyl)picolinonitrile

Cat. No. B1321492
Key on ui cas rn: 573762-57-9
M. Wt: 217.1 g/mol
InChI Key: IDGUNYFTVCEPGA-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

2-Cyano-5-nitro-3-trifluoromethylpyridine (0.065g, 0.3 mmol) was reacted in the same manner as described in example 762D to give the desired compound 763E (0.046g, 82%) as a gold colored solid after trituration with ether. HPLC: 100% at 2.07 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 187.82 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.065 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][C:6]([N+:13]([O-])=O)=[CH:5][N:4]=1)#[N:2]>[Au].CCOCC>[NH2:13][C:6]1[CH:7]=[C:8]([C:9]([F:12])([F:10])[F:11])[C:3]([C:1]#[N:2])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Au]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.065 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)C#N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.046 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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